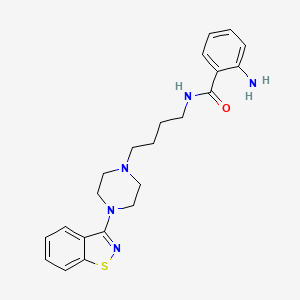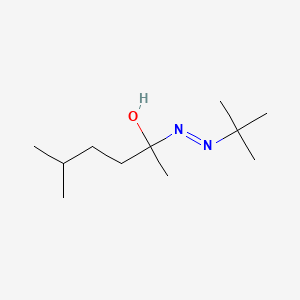
2-Deoxystreptamine
Übersicht
Beschreibung
2-Deoxystreptamine is a crucial component of aminoglycoside antibiotics, which are widely used for their broad-spectrum antibacterial properties. This compound is a cyclitol derivative and serves as the core structure in many aminoglycosides, such as neomycin, kanamycin, and gentamicin. The presence of this compound in these antibiotics is essential for their ability to bind to bacterial ribosomal RNA, thereby inhibiting protein synthesis and exerting their antibacterial effects .
Wirkmechanismus
Target of Action:
2-Deoxystreptamine primarily targets the bacterial ribosome. Specifically, it interacts with the 16S ribosomal RNA (rRNA) subunit. The N1 and N3 amino groups of the central deoxystreptamine ring play a crucial role in binding to the 16S rRNA . By binding to the ribosome, this compound disrupts protein synthesis, ultimately inhibiting bacterial growth.
Mode of Action:
Here’s how this compound exerts its effects:
- Binding to Ribosome: The positively charged this compound interacts with negatively charged components, such as lipopolysaccharides in the bacterial cell wall and intracellular anionic molecules like DNA and RNA .
Action Environment:
Environmental factors, such as pH and ion concentrations, can influence this compound’s efficacy and stability. For example, acidic conditions may enhance its activity, while certain ions could affect its binding to the ribosome.
Biochemische Analyse
Biochemical Properties
2-Deoxystreptamine is involved in various biochemical reactions, particularly in the biosynthesis of aminoglycoside antibiotics. It interacts with several enzymes, including 2-deoxy-scyllo-inosose synthase, which catalyzes the formation of 2-deoxy-scyllo-inosose from D-glucose-6-phosphate . This compound also interacts with 2-deoxy-scyllo-inosamine dehydrogenase and L-glutamine:2-deoxy-scyllo-inosose aminotransferase, which are crucial for its conversion into aminoglycosides . These interactions are essential for the production of antibiotics that inhibit bacterial protein synthesis.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by binding to the bacterial ribosome and interfering with protein synthesis . This binding disrupts the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. Additionally, this compound can affect cell signaling pathways and gene expression, further contributing to its antibacterial properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 16S ribosomal RNA within the bacterial ribosome . This binding interferes with the ribosome’s ability to accurately decode mRNA, leading to errors in protein synthesis. The compound also inhibits the proofreading function of the ribosome, resulting in the accumulation of defective proteins . These molecular interactions are crucial for the antibacterial activity of aminoglycoside antibiotics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound-containing antibiotics can maintain their antibacterial activity over extended periods, although some degradation may occur . Long-term exposure to these antibiotics can lead to changes in bacterial resistance and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity without significant toxicity . At higher doses, it can cause adverse effects such as nephrotoxicity and ototoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the biosynthesis of aminoglycoside antibiotics. It interacts with enzymes such as 2-deoxy-scyllo-inosose synthase and L-glutamine:2-deoxy-scyllo-inosose aminotransferase, which are essential for its conversion into active antibiotics . These metabolic pathways are crucial for the production of antibiotics that can effectively target bacterial infections.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within bacterial cells are critical for its antibacterial activity. Additionally, its distribution within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized within the bacterial ribosome, where it exerts its antibacterial effects . Targeting signals and post-translational modifications may direct this compound to specific compartments within bacterial cells, enhancing its ability to disrupt protein synthesis and inhibit bacterial growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-deoxystreptamine typically involves the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose, which is then further transformed into this compound. This process is catalyzed by a series of enzymes, including 2-deoxy-scyllo-inosose synthase, 2-deoxy-scyllo-inosamine dehydrogenase, and L-glutamine:2-deoxy-scyllo-inosose aminotransferase .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of genetically engineered microorganisms. For example, Escherichia coli can be engineered to express the necessary biosynthetic genes, allowing for the efficient production of this compound and its derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Deoxystreptamine undergoes various chemical reactions, including glycosylation, oxidation, and substitution. These reactions are crucial for the synthesis of aminoglycoside antibiotics.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various aminoglycoside antibiotics, each with distinct sugar moieties attached to the this compound core .
Wissenschaftliche Forschungsanwendungen
2-Deoxystreptamine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound serves as a building block for the synthesis of aminoglycoside antibiotics. Its unique structure allows for the creation of diverse derivatives with varying biological activities .
Biology: In biological research, this compound is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial ribosomal RNA .
Medicine: Medically, this compound-containing antibiotics are used to treat a wide range of bacterial infections, including those caused by gram-negative bacteria. These antibiotics are particularly valuable in treating severe infections where other antibiotics may be ineffective .
Industry: In industrial applications, this compound is used in the production of aminoglycoside antibiotics through fermentation processes involving genetically engineered microorganisms .
Vergleich Mit ähnlichen Verbindungen
Streptamine: Found in streptomycin and derivatives.
Streptidine: Found in certain aminoglycosides.
Fortamine: Found in the fortimicin series.
2-Deoxystreptamine’s unique structural features and its role in the synthesis of aminoglycoside antibiotics highlight its importance in both scientific research and clinical applications.
Eigenschaften
IUPAC Name |
4,6-diaminocyclohexane-1,2,3-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFAJAKTSMLKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2037-48-1 | |
| Record name | Deoxystreptamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazol-4-ol](/img/structure/B1221532.png)
![(4Ar,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine;hydrochloride](/img/structure/B1221536.png)
![N-[1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]benzenesulfonamide](/img/structure/B1221541.png)

![(1R,5S,9R)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1221545.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide](/img/structure/B1221548.png)
![9-Thia-1,3,6,8-tetraazatricyclo[4.3.1.1(3,8)]undecane 9,9-dioxide](/img/structure/B1221549.png)



